D-erythro-MAPP is synthesized in laboratories and does not occur naturally. It is classified under synthetic organic compounds with applications in medicinal chemistry and biochemistry. The compound has a CAS Number of 143492-38-0 and is often referenced in studies examining its effects on cellular processes, particularly those involving sphingolipids and ceramide metabolism .
The synthesis of D-erythro-MAPP involves several key steps:
The molecular structure of D-erythro-MAPP can be described as follows:
The stereochemistry at the chiral centers is crucial for its biological activity, with specific configurations impacting its interaction with cellular targets .
D-erythro-MAPP participates in various chemical reactions, primarily as a substrate or inhibitor:
These reactions are significant for understanding how D-erythro-MAPP can modulate lipid metabolism and influence cellular responses.
The mechanism of action of D-erythro-MAPP primarily involves its role as a ceramidase inhibitor:
D-erythro-MAPP exhibits several notable physical and chemical properties:
These properties are essential for determining suitable experimental conditions for its use in various biochemical assays .
D-erythro-MAPP has several significant applications in scientific research:
Ceramidases (CDases) constitute a crucial class of enzymes that govern sphingolipid metabolism by catalyzing the hydrolysis of ceramide into sphingosine and free fatty acids. This reaction represents the decisive step that determines the balance between ceramide – a potent tumor suppressor lipid that promotes apoptosis and cell cycle arrest – and sphingosine-1-phosphate (S1P) – a proliferative and pro-survival signaling molecule [1] [9]. Ceramidases are categorized according to their pH optima and subcellular localization into acid (aCDase), neutral (nCDase), and alkaline (alkCDase) isoforms, each exhibiting distinct structural properties and physiological functions [1] [4]. The alkaline ceramidases (such as ACER1, ACER2, and ACER3 in humans) reside primarily in the endoplasmic reticulum and Golgi apparatus, operating optimally at pH 7.5-9.5. They participate in the sphingolipid salvage pathway, recycling sphingosine for ceramide regeneration and modulating localized ceramide pools that influence critical cellular decisions between survival and death [4] [9].
The ceramide/S1P rheostat concept underscores the opposing biological activities of these metabolites. Ceramide accumulation triggers apoptosis, autophagy, and senescence in response to cellular stressors (chemotherapeutic agents, radiation, oxidative stress). Conversely, S1P – generated through phosphorylation of sphingosine liberated by ceramidase activity – promotes cell proliferation, migration, and angiogenesis via engagement with S1P receptors (S1PRs) [1] [4]. Alkaline ceramidases, therefore, function as pivotal molecular switches regulating this rheostat. Their overexpression or hyperactivity is frequently associated with pathological states, particularly cancer chemoresistance, where enhanced ceramide hydrolysis depletes pro-apoptotic ceramide while generating S1P to drive survival and proliferation pathways [1] [6]. Conversely, deficiencies in acid ceramidase activity are linked to Farber disease, highlighting the non-redundant roles of different ceramidase isoforms [8].
Table 1: Major Mammalian Ceramidase Isoforms and Their Characteristics
Isoform | Optimal pH | Primary Localization | Key Functions | Tissue Distribution |
---|---|---|---|---|
Acid (aCDase) | 4.5-5.0 | Lysosomes | Lysosomal ceramide degradation, salvage pathway initiation | Ubiquitous, high in liver, kidney, skin |
Neutral (nCDase) | 6.5-7.5 | Plasma membrane, mitochondria | Regulating plasma membrane ceramide, stress responses | Intestine, kidney, brain, heart |
Alkaline 1 (ACER1) | 8.0-9.0 | Endoplasmic Reticulum | Keratinocyte differentiation, epidermal barrier formation | Skin, esophagus |
Alkaline 2 (ACER2) | 8.0-9.0 | Golgi Apparatus | Cell proliferation, survival, Golgi ceramide metabolism | Ubiquitous, high in placenta, pancreas |
Alkaline 3 (ACER3) | 8.0-9.0 | Endoplasmic Reticulum | Metabolism of unsaturated long-chain ceramides | Brain, lung, heart |
The dysregulation of alkaline ceramidase activity presents a compelling therapeutic target, particularly in oncology and inflammatory diseases. In cancer cells, upregulation of ACER2 and ACER3 is frequently observed and correlates with poor prognosis. This overexpression shifts the ceramide/S1P balance towards S1P, conferring resistance to chemotherapy and radiotherapy by blunting the ceramide-mediated apoptotic response while simultaneously activating pro-survival pathways like PI3K/AKT and ERK MAPK via S1P signaling [1] [6]. Studies in breast cancer models (MCF-7 cells) demonstrated that ACER2 overexpression promotes proliferation and survival, while its knockdown sensitizes cells to chemotherapeutic agents [6]. Similarly, ACER3 has been implicated in the survival of leukemia cells and resistance to treatments like imatinib in chronic myeloid leukemia [1].
Beyond oncology, alkaline ceramidases modulate inflammatory pathways. Elevated alkCDase activity can amplify inflammatory responses through increased S1P production, which activates NF-κB signaling and promotes the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) [1] [2]. This positions alkCDase as a potential target for inflammatory conditions. Furthermore, research using the yeast model (Saccharomyces cerevisiae) revealed that the PAQR receptor family (homologous to human adiponectin receptors) shares structural similarity with alkaline ceramidases and signals through sphingoid base generation. Inhibition of alkaline ceramidase activity using D-erythro-MAPP blocked PAQR (Izh2p)-dependent signaling pathways, including repression of the iron-uptake gene FET3, confirming the functional link between receptor signaling and ceramidase-generated sphingoid bases [2] [3]. This suggests potential cross-talk between receptor signaling and sphingolipid metabolism relevant to metabolic diseases.
Table 2: Pathophysiological Consequences of Alkaline Ceramidase Dysregulation and Inhibitor Effects
Pathophysiological Context | Consequence of AlkCDase Dysregulation | Effect of AlkCDase Inhibition (e.g., D-e-MAPP) |
---|---|---|
Cancer (e.g., Breast, Leukemia) | Overexpression depletes pro-apoptotic ceramide, increases pro-survival S1P → Chemoresistance, proliferation | ↑ Ceramide accumulation, ↓ S1P → Growth suppression, cell cycle arrest (G0/G1), chemosensitization |
Inflammation | ↑ S1P → NF-κB activation, ↑ Pro-inflammatory cytokines (TNF-α, IL-6) | ↓ S1P → Attenuation of NF-κB signaling, ↓ Cytokine production |
Yeast PAQR (Izh2p) Signaling | Receptor activity ↑ Sphingoid bases → Repression of FET3 (iron uptake) | Blocks Izh2p-mediated FET3 repression, confirming sphingoid bases as second messengers |
Potential Metabolic Disorders | Adiponectin receptor signaling (PAQR homolog) potentially modulated via sphingolipid rheostat | Theoretical potential to modulate adiponectin sensitivity |
D-erythro-MAPP (D-erythro-2-(N-Myristoylamino)-1-phenyl-1-propanol; C₂₃H₃₉NO₂; MW 361.56 Da) emerged in the early 1990s as part of a concerted effort to develop chemically defined tools to probe ceramide metabolism and function. Initial research focused on synthesizing ceramide analogs. D-e-MAPP was designed with a specific stereochemical configuration [(1S,2R)], distinct from the natural D-erythro-ceramide [(2S,3R)] [6]. Early biochemical characterization revealed a surprising finding: Instead of mimicking ceramide action, D-e-MAPP induced time- and concentration-dependent ceramide accumulation in human promyelocytic leukemia cells (HL-60). This effect was stereospecific, as its enantiomer, L-erythro-MAPP, was inactive [6]. Crucially, D-e-MAPP failed to activate known ceramide effectors like ceramide-activated protein phosphatase (CAPP) in vitro, suggesting an indirect mechanism of action [6].
The pivotal breakthrough came from metabolic studies. While L-e-MAPP was readily metabolized by alkaline ceramidase in vitro (similar to natural C₁₆-ceramide), D-e-MAPP remained intact within cells. Furthermore, D-e-MAPP demonstrated potent inhibition of alkaline ceramidase activity in vitro with an IC₅₀ of 1-5 μM, significantly lower than its weak inhibition of acid ceramidase (IC₅₀ > 500 μM) [5] [6] [8]. This established D-e-MAPP as the first relatively selective pharmacologic inhibitor of alkaline ceramidases. Its mechanism involves competitive binding at the enzyme's active site, exploiting its structural similarity to ceramide while its altered stereochemistry prevents hydrolysis and blocks access to the natural substrate [6]. The ability of D-e-MAPP to inhibit the cellular metabolism of L-e-MAPP provided further evidence of its intracellular efficacy against alkCDase [6].
The development of D-e-MAPP was instrumental in validating alkaline ceramidase as a druggable target. Its application in cellular models (e.g., HL-60, MCF-7) consistently demonstrated that selective alkCDase inhibition leads to endogenous ceramide elevation, growth suppression, and G0/G1 cell cycle arrest, effectively phenocopying the biological effects of exogenous ceramide administration [5] [6]. This provided critical proof-of-concept that modulating alkCDase activity could shift the sphingolipid rheostat towards ceramide-mediated growth arrest and apoptosis, paving the way for subsequent drug discovery efforts targeting sphingolipid metabolism in cancer and inflammation [1] [7]. Patents covering compositions and methods for treating cancer and inflammation by modulating sphingolipid metabolism, implicitly including strategies like alkCDase inhibition, emerged following these key discoveries [7].
Table 3: Key Biochemical and Pharmacological Properties of D-erythro-MAPP
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8